SARS-CoV-2-IN-25 (disodium)

Description

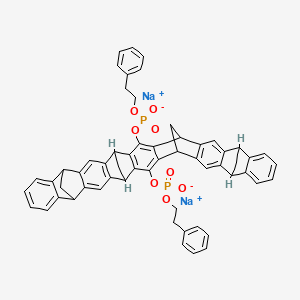

SARS-CoV-2-IN-25 (disodium), also referred to as Compound CP026, is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction. It exhibits an IC50 value of 1.6 μM against pseudoparticle entry and demonstrates activity against enveloped viruses and liposomes . This compound belongs to a class of antiviral agents designed to disrupt viral entry by targeting the spike protein-mediated fusion process. Its mechanism involves blocking the interaction between the viral spike protein and host cell receptors, thereby preventing viral attachment and subsequent infection .

Properties

Molecular Formula |

C58H46Na2O8P2 |

|---|---|

Molecular Weight |

978.9 g/mol |

IUPAC Name |

disodium;[22-[oxido(2-phenylethoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 2-phenylethyl phosphate |

InChI |

InChI=1S/C58H48O8P2.2Na/c59-67(60,63-21-19-31-11-3-1-4-12-31)65-57-53-49-29-51(47-27-43-39-23-37(41(43)25-45(47)49)33-15-7-9-17-35(33)39)55(53)58(66-68(61,62)64-22-20-32-13-5-2-6-14-32)56-52-30-50(54(56)57)46-26-42-38-24-40(44(42)28-48(46)52)36-18-10-8-16-34(36)38;;/h1-18,25-28,37-40,49-52H,19-24,29-30H2,(H,59,60)(H,61,62);;/q;2*+1/p-2 |

InChI Key |

IOKWWIVPPWMPRS-UHFFFAOYSA-L |

Canonical SMILES |

C1C2C3=CC=CC=C3C1C4=CC5=C(C=C24)C6CC5C7=C6C(=C8C9CC(C8=C7OP(=O)([O-])OCCC1=CC=CC=C1)C1=C9C=C2C3CC(C2=C1)C1=CC=CC=C31)OP(=O)([O-])OCCC1=CC=CC=C1.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-25 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Formation of the Core Structure: This step involves the use of organic synthesis techniques to create the backbone of the molecule.

Functional Group Introduction: Various reagents are used to introduce functional groups that are critical for the compound’s activity. Common reagents include halogenating agents, oxidizing agents, and reducing agents.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and potency.

Industrial Production Methods

Industrial production of SARS-CoV-2-IN-25 (disodium) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for synthesis and purification. Quality control measures are stringent to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-25 (disodium) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: Functional groups within the molecule can be substituted with other groups using reagents like halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Scientific Research Applications

SARS-CoV-2-IN-25 (disodium) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.

Medicine: Potential therapeutic agent for treating COVID-19 by targeting specific viral proteins.

Industry: Utilized in the development of diagnostic assays and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-25 (disodium) involves its interaction with specific proteins within the SARS-CoV-2 virus. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). By blocking these enzymes, the compound disrupts the viral life cycle and reduces viral load.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structurally or functionally analogous compounds, primarily from the TargetMol catalog (), which includes inhibitors targeting SARS-CoV-2 entry mechanisms. Key competitors and their properties are summarized below:

Table 1: Comparative Profiles of SARS-CoV-2 Entry Inhibitors

| Compound | IC50 (Pseudoparticle) | IC50 (Virus) | EC50 (Liposome Disruption) | Key Mechanism(s) |

|---|---|---|---|---|

| SARS-CoV-2-IN-25 (disodium) | 1.6 μM | Not reported | Not reported | Spike pseudoparticle inhibition |

| SARS-CoV-2-IN-23 (disodium) | 2.6 μM | 8.2 μM | 4.4 μM | Bipodal diphosphate; membrane disruption |

Key Findings and Distinctions

Potency Against Pseudoparticle Transduction

- SARS-CoV-2-IN-25 (disodium) exhibits ~1.6-fold higher potency than SARS-CoV-2-IN-23 (disodium) in pseudoparticle inhibition (IC50 = 1.6 μM vs. 2.6 μM), suggesting superior efficacy in blocking viral entry .

- This difference may arise from structural variations, such as the molecular tweezers architecture of SARS-CoV-2-IN-25, which could enhance binding affinity to the spike protein .

Broad-Spectrum Antiviral Activity

- SARS-CoV-2-IN-23 (disodium) demonstrates dual mechanisms: inhibition of viral entry (IC50 = 8.2 μM against the live virus) and membrane disruption (EC50 = 4.4 μM). This dual action may confer broader antiviral activity but could also increase cytotoxicity risks compared to SARS-CoV-2-IN-25 .

Structural and Functional Divergence

- SARS-CoV-2-IN-23 (disodium) features a bipodal diphosphate scaffold, enabling lipid membrane destabilization, while SARS-CoV-2-IN-25 (disodium) employs a molecular tweezers design optimized for spike protein interaction .

Research Implications

- Therapeutic Potential: SARS-CoV-2-IN-25 (disodium)’s specificity for pseudoparticle inhibition positions it as a candidate for combination therapies with protease inhibitors (e.g., compounds targeting SARS-CoV-2 M<sup>pro</sup>, as studied in ).

- Limitations : The absence of reported EC50 values for SARS-CoV-2-IN-25 (disodium) in liposome disruption assays limits direct comparison of off-target effects with SARS-CoV-2-IN-23 .

Q & A

Q. What is the mechanism of action of SARS-CoV-2-IN-25 (disodium), and what assays validate its inhibitory activity?

SARS-CoV-2-IN-25 (disodium) inhibits SARS-CoV-2 spike pseudoparticle transduction, targeting viral entry mechanisms. Key assays include pseudotyped particle-based systems and liposome disruption assays, which measure its IC50 (1.6 μM for pseudoparticle inhibition) and membrane destabilization efficacy. These assays should incorporate controls for nonspecific cytotoxicity and replicate measurements to ensure reproducibility .

Q. What are the critical parameters for evaluating SARS-CoV-2-IN-25’s antiviral efficacy in vitro?

Primary parameters include:

- IC50 values against spike pseudoparticles (1.6 μM) and live virus (if tested).

- Selectivity indices (e.g., CC50 in host cells).

- Validation in multiple cell lines (e.g., HEK293T or Vero E6) to assess cell-type dependency. Liposome-based assays should quantify membrane disruption (EC50) to confirm dual antiviral mechanisms .

Q. How specific is SARS-CoV-2-IN-25 (disodium) to SARS-CoV-2 compared to other coronaviruses or enveloped viruses?

Cross-reactivity studies are essential. Researchers should test the compound against pseudoparticles or live viruses from related coronaviruses (e.g., MERS-CoV, HCoV-OC43) and other enveloped viruses (e.g., influenza). Specificity can be inferred from structural differences in viral spike proteins or lipid membrane composition .

Advanced Research Questions

Q. How should researchers design experiments to assess SARS-CoV-2-IN-25’s synergy with other antivirals?

Use combination index (CI) calculations via the Chou-Talalay method:

Q. How can contradictory efficacy data (e.g., varying IC50 values across studies) be reconciled?

Analyze variables such as:

- Assay conditions : Cell lines, pseudovirus design, or lipid composition in liposome models.

- Compound stability : Storage conditions (e.g., disodium phosphate stability over 24 months under proper storage) .

- Data normalization : Use internal controls (e.g., untreated pseudoparticle entry) and replicate experiments across labs .

Q. What methodologies are recommended for studying SARS-CoV-2-IN-25’s impact on viral evolution or resistance?

Conduct serial passaging of SARS-CoV-2 in the presence of sub-inhibitory compound concentrations. Use whole-genome sequencing to identify mutations in spike or other regions. Compare fitness costs of resistant strains via competition assays .

Q. How can genomic epidemiology data inform the use of SARS-CoV-2-IN-25 against emerging variants?

Integrate phylodynamic analyses (e.g., PHA4GE’s FAIR data standards) to correlate spike protein mutations (e.g., Omicron’s RBD changes) with changes in compound efficacy. Use structural modeling (e.g., cryo-EM) to predict binding interference .

Q. What in vitro models best replicate physiological conditions for testing SARS-CoV-2-IN-25?

Advanced models include:

- Primary human airway epithelial cultures for mucosal entry studies.

- Organoid systems to assess tissue-specific toxicity.

- Liposome models with cholesterol-rich membranes mimicking viral envelopes .

Q. What statistical approaches are critical for ensuring reproducibility in SARS-CoV-2-IN-25 studies?

Q. How can researchers optimize SARS-CoV-2-IN-25’s formulation for in vivo studies?

- Assess solubility and pharmacokinetics using disodium phosphate buffers (pH 7.4).

- Test nanoparticle encapsulation to enhance bioavailability.

- Monitor sodium ion levels to avoid electrolyte imbalances in animal models .

Methodological Guidance

- Data Reporting : Follow FAIR principles for genomic data (PHA4GE standards) and include detailed assay protocols (e.g., pseudovirus generation, liposome preparation) .

- Ethical Compliance : For human-derived samples, obtain informed consent for data reuse and anonymize datasets per IRB guidelines .

- Literature Review : Use structured search strategies (e.g., PubMed/Medline, preprints via BioRxiv) and avoid non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.